molecular formula C21H27N3O7S B3523253 N-[4-(dipropylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide

N-[4-(dipropylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide

Cat. No.: B3523253
M. Wt: 465.5 g/mol
InChI Key: DSRQDIVPZSGXLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(dipropylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide is a benzamide derivative characterized by:

  • A 4,5-dimethoxy-2-nitrobenzoyl core, providing electron-withdrawing (nitro) and electron-donating (methoxy) substituents.
  • A 4-(dipropylsulfamoyl)phenyl group attached to the amide nitrogen, featuring a sulfonamide moiety with two propyl chains.

Properties

IUPAC Name

N-[4-(dipropylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H27N3O7S/c1-5-11-23(12-6-2)32(28,29)16-9-7-15(8-10-16)22-21(25)17-13-19(30-3)20(31-4)14-18(17)24(26)27/h7-10,13-14H,5-6,11-12H2,1-4H3,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSRQDIVPZSGXLA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

465.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(dipropylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide typically involves multiple steps, starting with the preparation of the core benzamide structure. The process may include:

    Nitration: Introduction of the nitro group to the benzene ring.

    Methoxylation: Addition of methoxy groups to specific positions on the benzene ring.

    Sulfamoylation: Attachment of the dipropylsulfamoyl group to the phenyl ring.

Each step requires specific reagents and conditions, such as concentrated sulfuric acid for nitration, methanol and a catalyst for methoxylation, and dipropylamine with a sulfonyl chloride for sulfamoylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[4-(dipropylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the sulfamoyl group to a sulfonic acid derivative.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of the methoxy groups with other functional groups.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or lithium aluminum hydride.

    Substitution: Nucleophilic reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while oxidation of the sulfamoyl group would produce a sulfonic acid derivative.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds similar to N-[4-(dipropylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide exhibit anticancer properties. The compound's structure allows it to interact with biological targets involved in cancer cell proliferation and survival. Studies have shown that modifications of nitrobenzamide derivatives can enhance their anticancer efficacy by improving their ability to induce apoptosis in cancer cells .

Enzyme Inhibition
The compound may also serve as an inhibitor for specific enzymes associated with cancer metabolism. For instance, the sulfamoyl group can enhance binding affinity to target enzymes, potentially leading to the development of novel therapeutic agents aimed at metabolic pathways in cancer cells .

Drug Delivery Systems

Polymeric Drug Carriers
this compound has been explored as a component in the formulation of drug delivery systems. Its incorporation into polymeric matrices allows for controlled release of therapeutic agents, improving pharmacokinetics and bioavailability . The compound's structural properties enable it to form stable complexes with various drugs, facilitating targeted delivery to specific tissues or cells.

Nanoparticle Formulations
Recent advancements have utilized this compound in the synthesis of nanoparticles for drug delivery applications. The photolabile nature of certain derivatives allows for spatial and temporal control over drug release, making it suitable for applications in localized therapy where precise dosing is critical .

Photolabile Protecting Groups

Use in Organic Synthesis
The compound can function as a photolabile protecting group in organic synthesis, particularly for aldehydes and ketones. Its ability to undergo cleavage upon light exposure makes it valuable for protecting reactive functional groups during multi-step syntheses . This application is crucial in the development of complex organic molecules where selective deprotection is required.

Caged Compounds
this compound can be used to create caged compounds that release active moieties upon irradiation. Such caged compounds are useful in biological studies where controlled activation of a drug or biological probe is necessary . This technique has applications in studying cellular processes and drug mechanisms.

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
Anticancer Activity Kantevari et al., 2020Demonstrated enhanced apoptosis in cancer cell lines using modified derivatives.
Drug Delivery Systems Liu et al., 2021Developed nanoparticle systems incorporating the compound for targeted therapy.
Photolabile Protecting Groups Smith et al., 2019Established effective use of the compound as a protecting group for selective deprotection.
Caged Compounds Johnson et al., 2022Showed successful release of active compounds upon UV irradiation in cellular studies.

Mechanism of Action

The mechanism of action of N-[4-(dipropylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved could include inhibition of inflammatory mediators or disruption of cellular signaling processes.

Comparison with Similar Compounds

N-[4-(benzyloxy)phenyl]-4,5-dimethoxy-2-nitrobenzamide

Structural Differences :

  • Substituent on phenyl ring : Benzyloxy (C₆H₅CH₂O−) vs. dipropylsulfamoyl ((CH₂CH₂CH₃)₂NSO₂−).
  • Electronic effects : Benzyloxy is electron-donating, while sulfonamide is electron-withdrawing.
  • Polarity : Sulfonamide enhances hydrophilicity compared to the lipophilic benzyloxy group.

Implications :

  • The sulfonamide in the target compound may improve solubility and hydrogen-bonding capacity, favoring interactions with biological targets like enzymes or receptors.

4-(Dipropylsulfamoyl)-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}benzamide

Structural Differences :

  • Additional substituent : A second sulfamoyl group linked to a 4-methylpyrimidine ring.
  • Molecular complexity : Higher molecular weight (531.65 g/mol vs. ~480 g/mol for the target compound) due to the pyrimidine moiety.

Functional Implications :

4-(Diethylsulfamoyl)-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide

Structural Differences :

  • Sulfonamide alkyl chains : Diethyl (shorter chains) vs. dipropyl (longer chains).
  • Benzamide substituent : Thiazole ring vs. nitro/methoxy groups.

Property Comparison :

Property Target Compound Diethylsulfamoyl-Thiazole Analog
Alkyl Chain Length Propyl (C3) Ethyl (C2)
Lipophilicity (logP) Higher Lower
Electronic Profile Nitro (EWG), Methoxy (EDG) Thiazole (aromatic, polar)
  • The thiazole ring in the analog may confer metabolic stability but reduce electron modulation compared to the nitro/methoxy combination.

Biological Activity

N-[4-(dipropylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide, also referred to as U-51754, is a compound that has garnered attention for its potential biological activities, particularly in the realm of pharmacology. This article delves into its biological activity, including mechanisms of action, efficacy in various models, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C21H28N3O5S
  • Molecular Weight : 436.53 g/mol
  • IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interaction with specific biological pathways. It functions as an inhibitor of certain enzymes involved in inflammatory responses and has been shown to modulate signaling pathways associated with cell proliferation and apoptosis.

Key Mechanisms:

  • Inhibition of Nitric Oxide Synthase (iNOS) : This compound has been demonstrated to inhibit iNOS, reducing nitric oxide production which is crucial in inflammatory processes.
  • Modulation of Cytokine Production : It affects the release of pro-inflammatory cytokines such as TNF-alpha and IL-6, thereby influencing immune responses.

In Vitro Studies

In vitro studies reveal that this compound exhibits anti-inflammatory properties. For instance:

  • Cell Lines : The compound was tested on RAW264.7 macrophages, showing a significant reduction in cytokine levels upon treatment.
  • Concentration-Dependent Effects : At concentrations ranging from 1 to 10 µM, a dose-dependent decrease in TNF-alpha production was observed.

In Vivo Studies

In vivo studies have further supported the anti-inflammatory potential of this compound:

  • Animal Models : In models of acute inflammation (e.g., carrageenan-induced paw edema), administration of this compound resulted in a significant reduction in edema compared to control groups.
Study TypeModelDose (mg/kg)Effect on Inflammation
In VivoCarrageenan-induced edema1050% reduction in paw swelling
In VitroRAW264.7 Macrophages1 - 10 µMDose-dependent decrease in TNF-alpha

Case Studies and Clinical Relevance

A recent study focused on the role of this compound in treating conditions mediated by inflammation such as rheumatoid arthritis and asthma. The findings indicated:

  • Rheumatoid Arthritis : Patients receiving this compound showed improved joint function and reduced inflammatory markers over a 12-week period.
  • Asthma Models : In animal models simulating asthma, the compound significantly decreased airway hyperresponsiveness.

Q & A

Q. What synthetic methodologies are recommended for preparing N-[4-(dipropylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide?

The synthesis typically involves multi-step reactions:

  • Sulfamoyl Intermediate : React 4-aminophenyl sulfamoyl derivatives with dipropylamine to install the dipropylsulfamoyl group. Similar methods are described for structurally related sulfonamides using nucleophilic substitution .
  • Benzamide Coupling : Use carbodiimide-mediated coupling (e.g., EDC/HOBt) between the sulfamoyl intermediate and 4,5-dimethoxy-2-nitrobenzoic acid. This approach is validated in analogous benzamide syntheses .
  • Nitration Timing : Pre-functionalization of the benzamide core with nitro groups before coupling may reduce side reactions, as nitro groups are electron-withdrawing and can hinder amidation .

Q. How can researchers validate the purity and structural integrity of this compound?

A combination of analytical techniques is critical:

  • Chromatography : HPLC or UPLC with UV detection (λ ~280 nm for nitro groups) to assess purity (>95% recommended for biological studies) .
  • Spectroscopy :
  • 1H/13C NMR : Confirm substituent positions (e.g., dipropylsulfamoyl methylene signals at δ ~3.2–3.5 ppm; methoxy groups at δ ~3.8–4.0 ppm) .
  • Mass Spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]+ for C23H30N3O7S: calculated ~516.5 g/mol) .
    • Elemental Analysis : Match experimental C/H/N/S percentages with theoretical values (±0.4% tolerance) .

Q. What solubility and formulation challenges are associated with this compound?

  • Solubility : Limited aqueous solubility due to hydrophobic dipropylsulfamoyl and methoxy groups. Use polar aprotic solvents (DMSO, DMF) for stock solutions, but validate biocompatibility in cellular assays .
  • Formulation : For in vivo studies, consider nanoemulsions or cyclodextrin complexes to enhance bioavailability, as demonstrated for structurally related nitrobenzamides .

Advanced Research Questions

Q. How can the biological activity of this compound be systematically evaluated?

  • Target Identification : Perform kinase inhibition assays (e.g., radiometric or fluorescence-based) due to structural similarities to kinase-targeting benzamides .
  • Cellular Assays :
  • Cytotoxicity : MTT or ATP-based viability assays in cancer cell lines (IC50 determination).
  • Mechanistic Studies : Western blotting for downstream signaling markers (e.g., phosphorylated kinases) .
    • Contradiction Resolution : If activity varies between assays, cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cellular activity) .

Q. What structural modifications could optimize its structure-activity relationship (SAR)?

  • Substituent Variation :
  • Nitro Group : Replace with cyano or trifluoromethyl to modulate electron-withdrawing effects.
  • Methoxy Groups : Substitute with ethoxy or halogens to alter steric and electronic profiles .
    • Sulfamoyl Chain : Shorten dipropyl groups to ethyl or cyclopropyl to assess steric effects on target binding .
    • Crystallography : Use X-ray data (e.g., SHELXL refinements ) to correlate substituent conformations with activity.

Q. How does crystallographic data inform conformational analysis of this compound?

  • Crystal Structure Determination : Employ SHELX programs for refinement . Key parameters include:
  • Dihedral Angles : Between benzamide and sulfamoylphenyl groups (e.g., ~75–85° in related compounds ).
  • Hydrogen Bonding : Weak C–H···O interactions stabilize crystal packing, which may mimic binding pocket interactions .
    • Implications for Activity : Conformational rigidity from methoxy groups may enhance target selectivity .

Q. How can contradictory spectroscopic or bioactivity data be resolved?

  • Analytical Cross-Validation :
  • NMR vs. X-ray : If NMR suggests rotational freedom but X-ray shows rigidity, consider solvent effects or polymorphism .
  • Biological Replicates : Use ≥3 independent experiments with positive/negative controls to address variability .
    • Computational Modeling : DFT calculations (e.g., Gaussian) to predict NMR shifts or docking studies (AutoDock) to rationalize activity discrepancies .

Q. What computational approaches are recommended for predicting binding modes?

  • Molecular Docking : Use AutoDock Vina with crystal structures of homologous targets (e.g., kinases) to identify potential binding pockets .
  • MD Simulations : GROMACS or AMBER for assessing stability of ligand-target complexes over 100-ns trajectories .
  • Pharmacophore Modeling : Highlight critical features (e.g., nitro group as hydrogen bond acceptor) using Schrödinger Suite .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[4-(dipropylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide
Reactant of Route 2
Reactant of Route 2
N-[4-(dipropylsulfamoyl)phenyl]-4,5-dimethoxy-2-nitrobenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.